molecular formula C17H17NO4 B1669661 CYP1A1 inhibitor 8a CAS No. 159429-58-0

CYP1A1 inhibitor 8a

Cat. No.: B1669661
CAS No.: 159429-58-0
M. Wt: 299.32 g/mol
InChI Key: LTMMHRRDZVGAIL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYP1A1 inhibitor 8a is a potent and selective CYP1A1 inhibitor. It acts by antagonizing B[a]P mediated activation of aromatic hydrocarbon receptor (AhR) in yeast cells and protecting human cells from CYP1A1-mediated B[a]P toxicity.

Properties

CAS No.

159429-58-0

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(E)-1-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO4/c1-20-15-10-12(11-16(21-2)17(15)22-3)4-5-14(19)13-6-8-18-9-7-13/h4-11H,1-3H3/b5-4+

InChI Key

LTMMHRRDZVGAIL-SNAWJCMRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CYP1A1 inhibitor 8a; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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